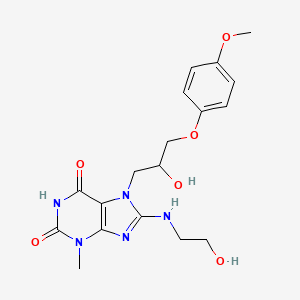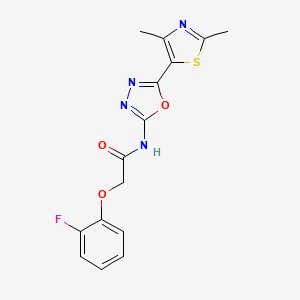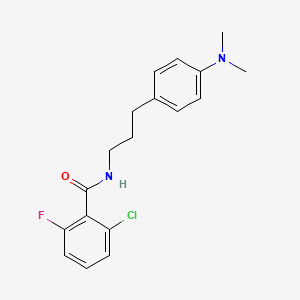
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide, also known as CNOB, is a chemical compound that has been widely used in scientific research due to its unique properties. CNOB is a selective agonist for the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which allows for the manipulation of specific neural pathways in vivo.
Scientific Research Applications
Antitumor Applications
Research has demonstrated the synthesis and evaluation of novel derivatives related to benzothiazoles, which bear different substituents, including amino and dimethylamino groups, showing cytostatic activities against malignant human cell lines. This suggests the potential of similar compounds in antitumor applications (Racané et al., 2006).
Synthesis Techniques
Studies on the smooth synthesis of aryl- and alkylanilines through photoheterolysis highlight the chemical versatility and reactive nature of similar compounds, suggesting their utility in creating diverse molecular structures for further research (Fagnoni et al., 1999).
Spectroscopic and Photophysical Properties
The investigation of halogen-substituted derivatives of benzothiazoles has provided insights into tuning fluorescence properties through molecular design. This work underscores the potential of such compounds in designing fluorophores for scientific applications (Misawa et al., 2019).
Antimicrobial Analogs
Research on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. Such studies indicate the compound's relevance in developing antimicrobial agents (Desai et al., 2013).
Nonlinear Optical Properties
The synthesis of novel compounds with specific substituents and their evaluation for nonlinear optical properties have been explored. This suggests applications of similar chemicals in optical device technologies, such as optical limiters (Rahulan et al., 2014).
properties
IUPAC Name |
2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c1-22(2)14-10-8-13(9-11-14)5-4-12-21-18(23)17-15(19)6-3-7-16(17)20/h3,6-11H,4-5,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOATMAUOBTZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-[6-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2562052.png)
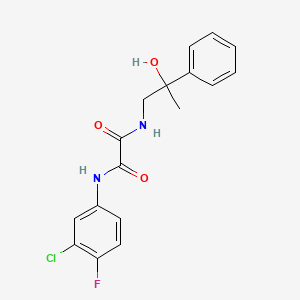
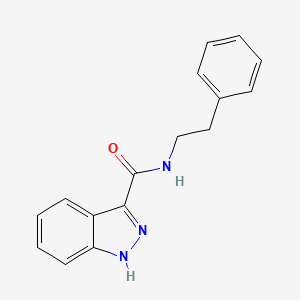
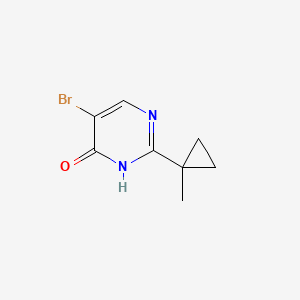
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)
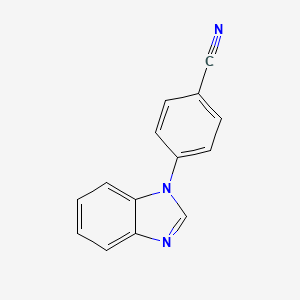
![tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B2562063.png)
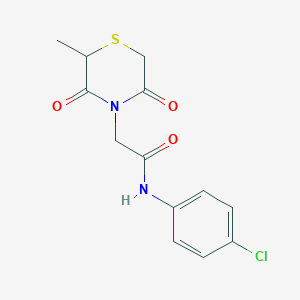
![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)
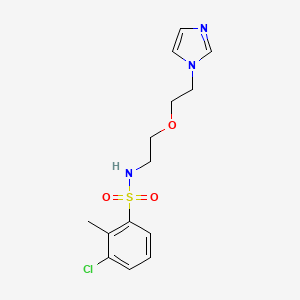
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)
![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)
